

Physical properties of 4-Bromo-5-methyl-1H-imidazole (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-5-methyl-1H-imidazole

Cat. No.: B100736

[Get Quote](#)

Technical Guide: Physical Properties of 4-Bromo-5-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methyl-1H-imidazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted imidazole scaffold is a common motif in a wide range of biologically active molecules. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in synthesis, formulation, and biological screening. This technical guide provides a concise overview of the key physical properties of **4-Bromo-5-methyl-1H-imidazole**, along with general experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **4-Bromo-5-methyl-1H-imidazole** (CAS Number: 15813-08-8) are fundamental to its handling, characterization, and application in a laboratory setting. Due to the tautomeric nature of the imidazole ring, this compound can exist as **4-Bromo-5-methyl-1H-imidazole** and 5-Bromo-4-methyl-1H-imidazole. For this reason, it is often referred to as 4(5)-Bromo-5(4)-methyl-imidazole.

Data Presentation

Property	Value	Notes
Molecular Formula	C ₄ H ₅ BrN ₂	
Molecular Weight	161.00 g/mol	
Appearance	Solid	
Melting Point	140-143 °C	[1]
Solubility	No specific quantitative data available. Generally anticipated to be soluble in polar organic solvents.	Based on the properties of similar imidazole compounds.
pKa (Predicted)	12.13 ± 0.10	[1]

Experimental Protocols

Precise determination of the physical properties of a compound like **4-Bromo-5-methyl-1H-imidazole** is essential for its reliable use in research and development. Below are detailed, generalized methodologies for the key experiments cited.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

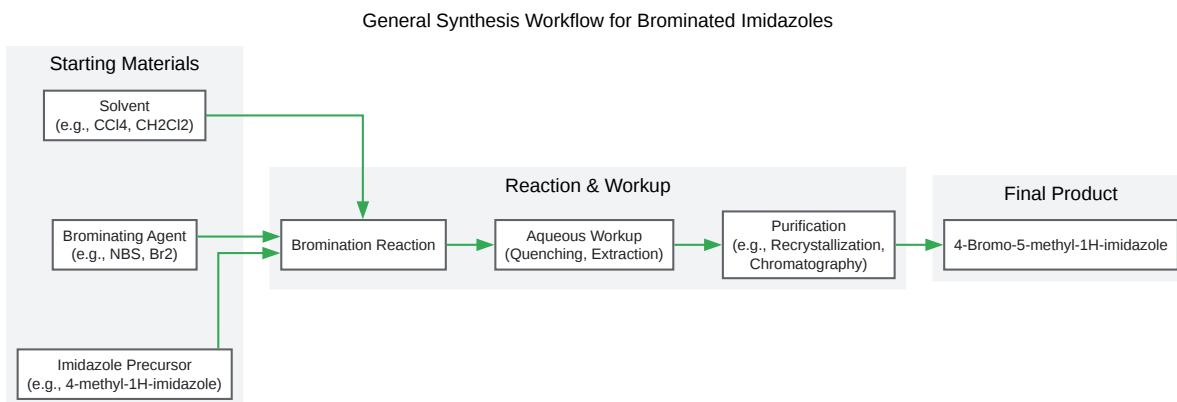
Methodology: Capillary Melting Point Apparatus

- Sample Preparation: A small amount of finely powdered, dry **4-Bromo-5-methyl-1H-imidazole** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[\[2\]](#)
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.
- Purity Assessment: A narrow melting range of 0.5-1 °C is indicative of a pure compound.

Solubility Determination

Solubility is a key parameter that influences a compound's behavior in various chemical and biological systems. A systematic approach is often employed to determine its solubility in a range of solvents.


Methodology: Shake-Flask Method

- Solvent Selection: A variety of solvents of differing polarities are chosen for the assessment, such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.
- Sample Preparation: An excess amount of **4-Bromo-5-methyl-1H-imidazole** is added to a known volume of the selected solvent in a sealed vial or flask.
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL or mol/L.

Logical Relationships and Workflows

General Synthetic Pathway for Brominated Imidazoles

While a specific, detailed synthesis protocol for **4-Bromo-5-methyl-1H-imidazole** is not readily available in the provided search results, a general logical workflow for the synthesis of brominated imidazole derivatives can be conceptualized. This often involves the bromination of a suitable imidazole precursor.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **4-Bromo-5-methyl-1H-imidazole**.

This generalized diagram illustrates the key stages in the synthesis of a brominated imidazole. The process begins with the selection of an appropriate imidazole precursor and a brominating agent in a suitable solvent. The core reaction is followed by a workup procedure to isolate the crude product, which is then purified to yield the final **4-Bromo-5-methyl-1H-imidazole**. The specific conditions, such as temperature, reaction time, and choice of reagents, would need to be optimized for this particular synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com \[byjus.com\]](https://www.byjus.com/physical-properties-of-4-bromo-5-methyl-1h-imidazole-melting-point-solubility/)
- 2. [uomustansiriyah.edu.iq \[uomustansiriyah.edu.iq\]](https://www.uomustansiriyah.edu.iq/physical-properties-of-4-bromo-5-methyl-1h-imidazole-melting-point-solubility/)
- To cite this document: BenchChem. [Physical properties of 4-Bromo-5-methyl-1H-imidazole (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100736#physical-properties-of-4-bromo-5-methyl-1h-imidazole-melting-point-solubility\]](https://www.benchchem.com/product/b100736#physical-properties-of-4-bromo-5-methyl-1h-imidazole-melting-point-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com